molecular formula C8H17NO5 B3153299 (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate CAS No. 75638-15-2

(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate

Cat. No.: B3153299
CAS No.: 75638-15-2
M. Wt: 207.22 g/mol
InChI Key: XIJLMTUFLBSNOT-NUBCRITNSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate (CAS 7764-95-6) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a carboxylic acid moiety. Its hydrate form enhances stability, making it a critical intermediate in peptide synthesis and medicinal chemistry. The compound’s R-configuration ensures stereochemical precision in applications such as enzyme inhibitor development .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJLMTUFLBSNOT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate typically involves the protection of the amino group of ®-2-aminopropanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It is frequently used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.

    N,N-Diisopropylethylamine (DIPEA): Often used as a base in various reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The primary mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing for further reactions or biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs:

Compound Key Structural Features Molecular Weight Applications
(R)-2-((BOC)amino)propanoic acid hydrate BOC-protected amino group; no hydroxyl/methyl substituents; hydrate form ~223.22 (hydrate) Peptide coupling, enzyme inhibitor synthesis
(R)-2-((BOC)amino)-3-hydroxypropanoic acid hydrate (CAS 350230-37-4) BOC group + hydroxyl at C3; hydrate form 223.22 Chiral building block for glycosidase inhibitors
3-[BOC]amino-2-methylpropionic acid BOC-protected amino group; methyl at C2; no hydrate 215.26 Intermediate in anticancer agent synthesis
(R)-2-Amino-3-cyclohexylpropanoic acid hydrate (CAS 213178-94-0) Cyclohexyl substituent at C3; unprotected amino group; hydrate form 201.25 Lipophilic peptide modifications
Key Observations:
  • Stereochemistry : The R-configuration in the target compound and its analogs ensures enantioselective biological activity, as seen in type D inhibitor synthesis (vs. S-forms for type L inhibitors) .
  • Substituent Effects: Hydroxyl groups (e.g., 3-hydroxypropanoic acid variant) increase polarity, affecting solubility and hydrogen-bonding capacity . Methyl or cyclohexyl groups enhance lipophilicity, influencing membrane permeability in drug candidates .
  • Protection Strategy: The BOC group in the target compound prevents unwanted side reactions during peptide synthesis, unlike unprotected analogs like (R)-2-amino-3-cyclohexylpropanoic acid .
Notes:
  • The target compound’s synthesis avoids harsh conditions, favoring scalability .
  • Enantiomeric resolution (e.g., in ) adds cost and complexity compared to direct coupling methods .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate, commonly referred to as Boc-Ala-OH, is an amino acid derivative notable for its role in peptide synthesis and its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity during chemical reactions.
  • CAS Number : 75638-15-2

The biological activity of Boc-Ala-OH primarily stems from its involvement in peptide synthesis. The Boc group serves as a protective moiety that prevents premature reactions of the amino group, allowing for selective coupling with other amino acids.

Key Mechanisms:

  • Peptide Synthesis : The compound is widely used in the synthesis of peptides due to its stability under various conditions. The removal of the Boc group typically requires acidic conditions, facilitating the formation of free amino groups for subsequent reactions.
  • Biochemical Pathways : Boc-Ala-OH participates in biochemical pathways related to amino acid metabolism and peptide formation, impacting cellular functions and signaling pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial effects, potentially useful in developing new antibiotics.
  • Inhibition of Cellular Proliferation : The compound has been implicated in inhibiting uncontrolled cellular proliferation associated with various diseases, including inflammatory and fibrotic diseases .

Case Studies and Experimental Data

  • Cellular Effects : In vitro studies have shown that Boc-Ala-OH can influence cell function through its role in synthesizing biologically active peptides. For instance, it has been utilized to create peptides that modulate immune responses or inhibit tumor growth.
  • Stability and Reactivity : A study demonstrated that Boc-Ala-OH maintains stability over extended periods under physiological conditions, which is crucial for its application in drug development.
  • Inhibition Studies : In a high-throughput screening assay involving HSET (KIFC1), a protein implicated in cancer cell division, Boc-Ala-OH derivatives exhibited micromolar inhibition, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
(S)-2-Amino-3-methylbutanoic acidAmino AcidContains a branched chain affecting sterics
(R)-2-Amino-3-hydroxybutanoic acidHydroxy AcidFeatures a hydroxyl group enhancing solubility
(R)-2-Amino-4-methylpentanoic acidBranched Amino AcidExhibits different steric properties due to branching

The uniqueness of Boc-Ala-OH lies in its Boc protection strategy, which allows selective reactions without interfering with other functional groups present in complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate?

The compound is typically synthesized via Boc-protection of the amino group followed by hydrolysis. A validated two-step approach involves:

  • Step 1 : Reacting the starting amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., pyridine) in acetonitrile .
  • Step 2 : Hydrolysis of the ester intermediate using aqueous LiOH or NaOH in THF/water mixtures to yield the carboxylic acid . Characterization via NMR and mass spectrometry (MS) is critical to confirm structure and purity .

Q. What characterization techniques are essential for verifying the compound’s identity and purity?

  • NMR Spectroscopy : Confirm stereochemistry and Boc-protection integrity (e.g., tert-butyl protons at δ ~1.4 ppm, α-proton splitting patterns) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ or tert-butyl groups) .
  • HPLC : Assess purity (>95% by area under the curve) and detect potential racemization using chiral columns .

Q. How should the compound be handled and stored to maintain stability?

  • Storage : Keep at -20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. For short-term use, store at 4°C with desiccants .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to acidic/basic conditions to preserve the Boc group .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and avoid racemization?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Optical Rotation : Compare experimental [α]D values with literature data for the (R)-enantiomer .
  • Reaction Optimization : Conduct reactions at lower temperatures (0–4°C) and minimize strong acids/bases to reduce racemization risks .

Q. What methods resolve contradictions in reported solubility data across studies?

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–9) with sonication and heating (37°C) to mimic experimental conditions .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies in biological assays .

Q. How can stability under varying storage conditions be systematically analyzed?

  • Accelerated Degradation Studies : Expose the compound to humidity (75% RH), heat (40°C), and light for 1–4 weeks. Monitor Boc group integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and TLC .
  • LC-MS Stability Assays : Detect decomposition products (e.g., tert-butanol or deprotected amino acid) over time .

Q. What strategies validate the compound’s role in enzyme interaction studies?

  • Docking Simulations : Model interactions with target enzymes (e.g., proteases) using the Boc group as a steric shield to probe binding pockets .
  • Kinetic Assays : Measure inhibition constants (Ki) or substrate turnover rates in comparison to unprotected analogs to assess Boc group effects .

Q. How to address conflicting biological activity data in published literature?

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .
  • Metabolite Profiling : Use LC-MS to identify decomposition products (e.g., free amino acid) that may contribute to observed activity .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference solubility, stability, and bioactivity data with synthetic protocols (e.g., Boc protection efficiency, purification methods) to identify protocol-dependent variability .
  • Advanced Analytics : Combine chiral HPLC, 2D NMR (e.g., NOESY), and X-ray crystallography (if crystals are obtainable) for unambiguous stereochemical assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate
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(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate

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